molecular formula C17H17BrN6O2S B6531672 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-70-8

3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531672
CAS No.: 1019103-70-8
M. Wt: 449.3 g/mol
InChI Key: GKEVGYLWCCTECC-UHFFFAOYSA-N
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Description

3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a bromobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the cyclization of appropriate precursors under controlled conditions

For instance, the synthesis might begin with the formation of the pyridazine ring through the reaction of hydrazine with a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the bromobenzenesulfonyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the piperazinyl and pyrazolyl groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
  • 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity and specificity .

Properties

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEVGYLWCCTECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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